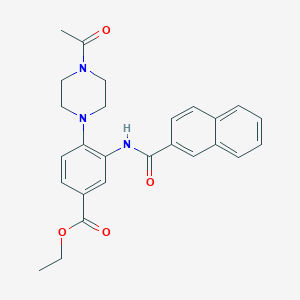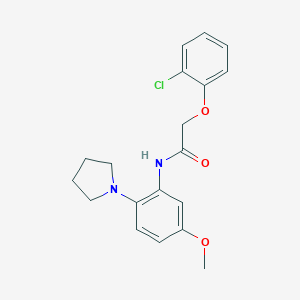![molecular formula C17H13N3O2S B504758 N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide CAS No. 443126-05-4](/img/structure/B504758.png)
N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C₁₇H₁₃N₃O₂S. It is known for its unique structure, which includes a thienylcarbonyl group and a nicotinamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-aminophenyl nicotinamide with 2-thienylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
化学反应分析
Types of Reactions
N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
科学研究应用
N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Nicotinamide: A simpler compound with similar biological activities.
Thienylcarbonyl derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness
N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide is unique due to its combined structural features of both nicotinamide and thienylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
443126-05-4 |
|---|---|
分子式 |
C17H13N3O2S |
分子量 |
323.4g/mol |
IUPAC 名称 |
N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O2S/c21-16(12-3-1-9-18-11-12)19-13-5-7-14(8-6-13)20-17(22)15-4-2-10-23-15/h1-11H,(H,19,21)(H,20,22) |
InChI 键 |
LXIIQPWMPXSBAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
溶解度 |
0.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B504676.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B504679.png)
![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B504680.png)
![Ethyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504681.png)
![Ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504683.png)
![Ethyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504685.png)
![Ethyl 3-[(2,3-dichlorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504686.png)
![Ethyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B504692.png)
![Methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504693.png)
![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504694.png)
![Methyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B504695.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504696.png)
